4-Chloro-8-nitroquinoline
Overview
Description
4-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-8-nitroquinoline, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-8-nitroquinoline can be analyzed using various computational methods such as DFT/TD-DFT . These methods can provide insights into the geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of the compound .Chemical Reactions Analysis
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . The structures of 4-chloro-8-nitroquinoline and its derivatives were determined by single-crystal X-ray diffraction measurements .Scientific Research Applications
DNA Damage and Carcinogenicity
- DNA Adduct Formation and Carcinogenicity : 4-Nitroquinoline 1-oxide, a related compound, is known to produce DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide. This process involves the formation of 8-hydroxydeoxyguanosine (8OHdG), indicative of oxidative DNA damage. Reactive oxygen species (ROS) are involved in the generation of 8OHdG by 4-Nitroquinoline 1-oxide, suggesting its role in eliciting genotoxicity (Arima et al., 2006).
Antibacterial Properties
- Antibacterial Properties of Derivatives : New 8-nitrofluoroquinolone models, which include derivatives of 4-Chloro-8-nitroquinoline, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives exhibited good activity against S. aureus (Al-Hiari et al., 2007).
Spectroscopic Characterization
- Spectroscopic Studies : Spectroscopic characterization of 8-nitroquinoline and similar compounds like 8-chloroquinoline has been conducted using techniques like FTIR, FT-Raman, and NMR. These studies are crucial for understanding the structural and electronic properties of these compounds, which can be influential in their applications in various scientific fields (Arjunan et al., 2011).
Mutagenic Spectrum Analysis
- Genome Sequencing to Understand Mutagenicity : 4-Nitroquinoline 1-oxide has been used as a mutagen in genetic studies. Whole genome sequencing has been employed to determine the full mutagenic spectrum of this compound in model organisms. This research contributes to a deeper understanding of the DNA damage and repair mechanisms (Downes et al., 2014).
Synthesis and Chemical Reactions
- Chemical Synthesis : The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a compound related to 4-Chloro-8-nitroquinoline, has been achieved through a process involving cyclization, nitrification, and chlorination. This research highlights the methodology for producing such compounds, which is essential for their application in various scientific research fields (Zhao et al., 2017).
Molecular Dynamics and DFT Calculations
- Computational Analysis of Derivatives : Studies involving 8-hydroxyquinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have been conducted using DFT calculations and molecular dynamics simulations. These studies provide insights into the reactive properties of these compounds, which can be pivotal in understanding their behavior in various applications (Sureshkumar et al., 2018).
Applications in Carcinogenesis Models
- Carcinogenesis Model Development : 4-Nitroquinoline 1-oxide has been used in studies concerning experimental oral carcinogenesis to induce squamous cell carcinoma in animal models. This kind of research is crucial for understanding the mechanisms of cancer development and testing potential treatments (Nauta et al., 1996).
Photodynamic Activity
- Investigating Photodynamic Activity : 4-Nitroquinoline-l-oxide and related compounds have been demonstrated to have photodynamic activity. This property is significant in the context of cancer research, where photodynamic therapy is an emerging treatment modality (Nagata et al., 1967).
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the synthesis protocols, functionalization for biological and pharmaceutical activities, and potential applications of quinoline derivatives .
properties
IUPAC Name |
4-chloro-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOATVJLAFLBGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346218 | |
Record name | 4-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-8-nitroquinoline | |
CAS RN |
23833-99-0 | |
Record name | 4-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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